molecular formula C41H44N4O10S B3325972 Ecubectedin CAS No. 2248127-53-7

Ecubectedin

Numéro de catalogue B3325972
Numéro CAS: 2248127-53-7
Poids moléculaire: 784.9 g/mol
Clé InChI: PVXBRBBFWHHDFS-DJQPDYNTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ecubectedin (PM14) is a novel transcriptional inhibitor related to the ecteinascidins family . It is currently in clinical development in Phase II trials . The drug is under development for the treatment of solid tumors like breast tumor, epithelioid hemangioendothelioma, dedifferentiated sarcoma, soft tissue sarcoma and gastric tumor, esophageal cancer, adenocarcinoma of the gastroesophageal junction, pancreatic cancer, ductal carcinoma, bile duct cancer (cholangiocarcinoma), and many others .


Molecular Structure Analysis

The chemical formula of Ecubectedin is C41H44N4O10S . Its exact mass is 784.28 and its molecular weight is 784.880 .


Chemical Reactions Analysis

Ecubectedin exhibits potent antitumor in vitro activity with mean GI 50 values in the very low nanomolar range . Electrophoretic Mobility Shift assays demonstrate that Ecubectedin binds to DNA .

Applications De Recherche Scientifique

Mechanisms of Action and Clinical Impact

Ecteinascidins, such as trabectedin and lurbinectedin, are significant in cancer research due to their unique mechanisms of action. These drugs interact with DNA, leading to single and double-strand breaks, ultimately causing cell cycle arrest and apoptosis. They also influence the tumor microenvironment by reducing tumor-associated macrophages and inhibiting cytokine and chemokine secretion. Trabectedin has received FDA approval for specific sarcoma and ovarian cancer treatments, while lurbinectedin is approved for metastatic small cell lung cancer following platinum-based chemotherapy failure. These approvals are based on various in vitro, in vivo, and clinical studies demonstrating their antineoplastic effects (Gadducci & Cosio, 2022).

Role in Extracellular Matrix (ECM) and Cellular Functions

The ECM is a critical focus in understanding cellular functions like differentiation, proliferation, migration, and apoptosis. Fibronectin, a key ECM protein, does not self-polymerize but assembles at specific cell surface areas. Its interaction with cells through integrins links the ECM to intracellular cytoskeleton and signaling pathways. The research emphasizes the significance of ECM composition in various biological functions and its potential implications in cardiovascular research (Magnússon & Mosher, 1998).

ECM Deprivation in Cancer Therapy

An innovative approach in cancer therapy is the development of an ECM deprivation system (EDS) targeting fibronectin in the ECM of renal cell carcinoma (RCC). This system facilitates the formation of nanofibers targeting fibronectin, reverses anoikis resistance, and enhances chemotherapy sensitivity. EDS has shown promising results in suppressing metastasis and tumor growth in RCC, indicating its potential as a novel therapeutic approach (Wang et al., 2022).

Mécanisme D'action

Ecubectedin works by inhibiting transcription. It binds to DNA and efficiently inhibits mRNA synthesis . The mechanism of transcriptional inhibition involves the stalling and irreversible proteasomal degradation of elongating RNA Pol II . As a final event, Ecubectedin induces double strand breaks in the DNA, inducing cell cycle arrest in the S-phase that can be followed through flow cytometry and triggers apoptotic death of the tumor cell .

Orientations Futures

Ecubectedin is currently in Phase II for various types of cancers . According to GlobalData, Phase II drugs for Castration-Resistant Prostate Cancer (CRPC) have a 26% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

Propriétés

IUPAC Name

[(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXBRBBFWHHDFS-DJQPDYNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(C[C@H](N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecubectedin

CAS RN

2248127-53-7
Record name Ecubectedin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248127537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECUBECTEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LIC13RX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecubectedin
Reactant of Route 2
Ecubectedin
Reactant of Route 3
Ecubectedin
Reactant of Route 4
Ecubectedin
Reactant of Route 5
Ecubectedin
Reactant of Route 6
Ecubectedin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.